molecular formula C8H20Cl2N2 B1486268 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride CAS No. 904688-33-1

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride

Cat. No.: B1486268
CAS No.: 904688-33-1
M. Wt: 215.16 g/mol
InChI Key: OMXFUBSDVYEFRU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride is a chemical compound with a cyclopentane ring substituted with an aminomethyl group and two N,N-dimethyl groups. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride typically involves the alkylation of cyclopentanone with formaldehyde and dimethylamine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving neurotransmitter analogs and receptor binding assays.

    Medicine: Potential use in the development of pharmaceutical compounds targeting specific receptors.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclopentane: Lacks the N,N-dimethyl groups, resulting in different reactivity and biological activity.

    N,N-Dimethylcyclopentanamine: Lacks the aminomethyl group, affecting its chemical properties and applications.

Uniqueness

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride is unique due to the presence of both the aminomethyl and N,N-dimethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8(7-9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXFUBSDVYEFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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